1-(5-Chloro-2-methoxyphenyl)ethanol
Overview
Description
1-(5-Chloro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11ClO2. It is a derivative of phenol, featuring a chloro and methoxy substituent on the benzene ring, along with an ethanol group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-methoxyphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 1-(5-chloro-2-methoxyphenyl)ethanone using a reducing agent such as lithium aluminium hydride in anhydrous tetrahydrofuran at low temperatures . The reaction is typically carried out at 0°C and requires careful handling of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(5-chloro-2-methoxyphenyl)ethanone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form 1-(5-chloro-2-methoxyphenyl)ethane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminium hydride in anhydrous tetrahydrofuran.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 1-(5-Chloro-2-methoxyphenyl)ethanone.
Reduction: 1-(5-Chloro-2-methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)ethanol is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups influence its binding affinity and reactivity. The ethanol group allows for hydrogen bonding and other interactions that can modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol
- 3-Chloro-2-methylbenzyl alcohol
- 2-(3-Chloro-2-fluorophenyl)ethanol
Uniqueness
1-(5-Chloro-2-methoxyphenyl)ethanol is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This structural arrangement affects its reactivity and interaction with other molecules, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSGZBQJZZVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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